5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3): A Comprehensive Technical Guide for Drug Development and Materials Science
5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3): A Comprehensive Technical Guide for Drug Development and Materials Science
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
In the landscape of modern synthetic chemistry, functionalized tetrazoles serve as indispensable building blocks. 5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3) is a highly specialized, nitrogen-rich heterocyclic compound characterized by its N1-methylation and C5-ethylation. This specific substitution pattern strips the tetrazole core of its typical acidity, locking it into a neutral, lipophilic state. As a result, it is heavily leveraged as a pharmaceutical intermediate (notably in the synthesis of angiotensin II receptor blocker analogs), a stabilizer in high-energy materials, and a robust corrosion inhibitor 1.
This whitepaper details the physicochemical profile, mechanistic applications, and field-proven synthetic protocols for 5-ethyl-1-methyl-1H-tetrazole, providing researchers with the authoritative grounding needed to integrate this molecule into complex workflows.
Chemical Profile and Structural Significance
The 1H-tetrazole ring is a classic bioisostere for the carboxylic acid group due to their similar pKa values (~4.5) and planar geometries. However, in drug development, highly acidic moieties can limit membrane permeability.
By methylating the N1 position and adding an ethyl group at the C5 position, the molecule undergoes a fundamental shift in its physicochemical behavior:
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Elimination of Ionization: The N-CH₃ bond replaces the acidic N-H proton. The resulting molecule is neutral at physiological pH (with a predicted conjugate acid pKa of ~1.23), drastically increasing its lipophilicity.
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Steric Tuning: The C5-ethyl group provides critical van der Waals interactions, allowing the molecule to anchor securely into hydrophobic receptor pockets.
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Thermal Stability: The high nitrogen content (N4) provides a high heat of formation, while the alkyl substituents stabilize the ring against premature decomposition, making it highly valuable in explosive stabilization and transition metal coordination 2.
Quantitative Physicochemical Data
| Property | Value | Causality / Relevance |
| CAS Number | 90329-50-3 | Unique registry identifier for procurement and safety tracking. |
| Molecular Formula | C₄H₈N₄ | High N:C ratio indicates high energy density. |
| Molecular Weight | 112.13 g/mol | Low molecular weight allows for efficient fragment-based drug design. |
| Density | 1.22 g/cm³ | Standard density for alkylated tetrazoles; informs solvent selection. |
| Boiling Point | 267.1 °C (at 760 mmHg) | High boiling point indicates strong intermolecular dipole-dipole interactions. |
| Flash Point | 115.4 °C | Critical safety metric for scaling up high-energy material synthesis. |
| Refractive Index | 1.599 | Used as a rapid purity check during liquid state characterization. |
(Data aggregated from standardized chemical databases 1)
Mechanistic Pathways & Visualizations
The Bioisosteric Logic in Drug Design
In the synthesis of antihypertensives (such as candesartan derivatives), tetrazoles are utilized to interact with the Angiotensin II Type 1 (AT1) receptor. Modifying the tetrazole core via alkylation allows medicinal chemists to bypass the poor oral bioavailability often associated with free tetrazoles.
Bioisosteric transition from carboxylic acid to lipophilic 5-ethyl-1-methyl-1H-tetrazole scaffold.
Regioselective Synthetic Strategy
Synthesizing 1-alkyl-5-substituted tetrazoles presents a distinct challenge: direct alkylation of 5-ethyl-1H-tetrazole with methyl iodide typically yields a mixture of N1 and N2 isomers, heavily favoring the sterically less-hindered N2 position. To achieve pure 5-ethyl-1-methyl-1H-tetrazole, a direct heterocyclization route is preferred 2, 3.
Synthetic pathway of 5-Ethyl-1-methyl-1H-tetrazole via heterocyclization, ensuring N1 regioselectivity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.
Protocol A: Regioselective Synthesis via Heterocyclization
This protocol avoids the problematic N1/N2 isomer mixture by constructing the tetrazole ring directly around the pre-methylated amine 2.
Materials:
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Methylamine hydrochloride (1.0 eq)
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Sodium azide (NaN₃) (1.2 eq)
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Triethyl orthopropionate (1.2 eq)
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Glacial acetic acid (Solvent)
Step-by-Step Methodology:
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Reactor Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert nitrogen atmosphere. Causality: Nitrogen prevents oxidative degradation of the amine at elevated temperatures.
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Reagent Solubilization: Dissolve methylamine hydrochloride and sodium azide in 50 mL of glacial acetic acid at room temperature. Stir for 15 minutes.
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Controlled Addition: Add triethyl orthopropionate dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic formation of the intermediate iminium species and prevents the accumulation of volatile, hazardous hydrazoic acid.
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Thermal Cyclization: Heat the reaction mixture to 80 °C and maintain reflux for 12 hours.
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Quenching & Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture into an ice-cold saturated aqueous solution of sodium carbonate (Na₂CO₃). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Self-Validation (TLC): Spot the organic layer on a silica gel TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). A single spot under UV/Iodine stain confirms the exclusive formation of the N1 isomer, validating the regioselective success of the heterocyclization.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure 5-ethyl-1-methyl-1H-tetrazole.
Protocol B: Structural Characterization (NMR Validation)
If 5-ethyl-1-methyl-1H-tetrazole is synthesized via direct N-alkylation of 5-ethyl-1H-tetrazole (using MeI and K₂CO₃), it is critical to distinguish the N1 isomer from the N2 isomer 4.
Validation Methodology:
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Dissolve the purified product in CDCl₃.
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Acquire a ¹H-NMR spectrum at 400 MHz.
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Diagnostic Analysis:
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N1-Isomer (Target): The N-CH₃ protons will resonate upfield, typically around δ 3.9 - 4.1 ppm . This is because the N1 position is adjacent to the C5 carbon, shielding the methyl protons slightly.
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N2-Isomer (Byproduct): The N-CH₃ protons will resonate further downfield, around δ 4.3 - 4.4 ppm , due to the strong electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3) in the 2H-tetrazole tautomeric form.
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References
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LookChem. "5-Ethyl-1-methyl-1H-tetrazole CAS 90329-50-3 Chemical Properties and Usage." LookChem Database.[Link]
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Karavai, V., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." Chemistry of Heterocyclic Compounds (1985).[Link]
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Fallon, F.G. and Herbst, R.M. "Synthesis of 1-Substituted Tetrazoles." Journal of Organic Chemistry (1957).[Link]
